

An In-depth Technical Guide to 3-Aminobenzonitrile (CAS Number: 2237-30-1)

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Compound of Interest

Compound Name: 3-Aminobenzonitrile

Cat. No.: B145674

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Abstract

3-Aminobenzonitrile, with the CAS registry number 2237-30-1, is a versatile aromatic amine and nitrile compound. Also known as m-cyanoaniline, it serves as a crucial intermediate and building block in the synthesis of a wide array of organic molecules. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for diverse chemical transformations. This guide provides a comprehensive overview of the core properties, spectral data, safety and handling protocols, and key applications of **3-aminobenzonitrile**, with a focus on its utility in synthetic chemistry and drug discovery.

Core Properties and Physicochemical Data

3-Aminobenzonitrile is typically a brown or cream-colored crystalline solid.^{[1][2]} It is soluble in organic solvents like methanol and demonstrates moderate solubility in water.^{[2][3]} The compound is stable under standard laboratory conditions.^[2]

Table 1: Physicochemical Properties of **3-Aminobenzonitrile**

Property	Value	Reference(s)
CAS Number	2237-30-1	[1][2][3][4][5]
Molecular Formula	C ₇ H ₆ N ₂	[2][4]
Molecular Weight	118.14 g/mol	[2][4][5]
Appearance	Brown/Cream Crystalline Solid	[1][2][6]
Melting Point	48-54 °C	[1][3][4]
Boiling Point	288-290 °C at 760 mmHg	[1][3][4][5]
Flash Point	>112 °C	[1][4]
Density	~1.14 g/cm ³	[7]
pKa	2.75 (at 25 °C)	[2][3]
Water Solubility	0.07 M	[2]
Synonyms	m-Cyanoaniline, 3-Cyanoaniline	[1][2][4]

Spectral Data

The structural features of **3-aminobenzonitrile** can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for **3-Aminobenzonitrile**

Technique	Key Data Points	Reference(s)
^1H NMR	δ (DMSO- d_6): 6.32 (s, 2H, -NH $_2$), 7.41 (t, J=7.5Hz, 1H), 7.52 (t, J=7.4Hz, 1H), 7.78 (t, J=7.5Hz, 1H), 8.0 (s, 1H)	[1]
^{13}C NMR	Characteristic peaks for aromatic carbons, nitrile carbon, and carbon attached to the amino group.	[8][9]
FT-IR (cm $^{-1}$)	~3500-3300 (N-H stretch), ~2260-2220 (C \equiv N stretch), ~1680-1620 (C=C aromatic stretch), ~1650-1580 (N-H bend)	[10][11][12]
Mass Spectrometry	Molecular Ion (M^+): m/z 118. Key fragments often result from the loss of HCN or cleavage of the aromatic ring. The base peak is typically the molecular ion.	[9][13]

Safety and Handling

3-Aminobenzonitrile is classified as hazardous and requires careful handling in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[14]

Table 3: GHS Hazard and Precautionary Information

Category	Code(s)	Description	Reference(s)
Hazard Statements	H301, H311, H331	Toxic if swallowed, in contact with skin, or if inhaled.	[4][15]
H302, H312, H332	Harmful if swallowed, in contact with skin, or if inhaled.	[14]	
H317	May cause an allergic skin reaction.	[14][15]	
H319	Causes serious eye irritation.	[4]	
Precautionary Statements	P261, P280	Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.	[14][15]
P301+P310, P302+P352	IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. IF ON SKIN: Wash with plenty of soap and water.	[15]	
P405, P501	Store locked up. Dispose of contents/container to an approved waste disposal plant.	[8][14]	

Handling and Storage:

- Use only in a well-ventilated area, preferably under a chemical fume hood.[1]
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]
- Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids, acid anhydrides, acid chlorides, chloroformates, and oxidizing agents.[1][2]

Experimental Protocols and Applications

3-Aminobenzonitrile is a valuable precursor in organic synthesis due to its reactive amino and nitrile functionalities.

Synthesis of 3-Aminobenzonitrile

One common laboratory-scale synthesis involves the dehydration of 3-aminobenzamide.

Protocol: Synthesis from 3-Aminobenzamide[5]

- Dehydration: In a reaction flask equipped with a reflux condenser, suspend 3-aminobenzamide (0.75 mol) in toluene (510 g). Heat the mixture to 90-100 °C.
- Slowly add thionyl chloride (1.72 mol) to the heated suspension. Significant gas evolution (HCl and SO₂) will be observed.
- Maintain the temperature and continue heating until the starting material is fully dissolved and gas evolution ceases.
- Cool the resulting solution to 50-60 °C.
- Hydrolysis: In a separate flask, heat water (102 g) to 50-60 °C.
- Carefully add the dehydration solution dropwise to the hot water. Control the addition rate to manage the evolution of SO₂ gas.
- After the addition is complete, continue stirring until gas evolution stops.

- While still hot, adjust the pH of the aqueous layer to 6.5-7.5 using a 30% sodium hydroxide solution.
- Allow the mixture to separate into layers.
- Isolation: Separate the organic layer and cool it slowly to 0-5 °C to induce crystallization.
- Collect the solid product by filtration, wash with cold toluene, and dry to yield **3-aminobenzonitrile**.

Application in Heterocyclic Synthesis: Pyrazoles

3-Aminobenzonitrile is a key starting material for synthesizing various heterocyclic compounds, which are prevalent in medicinal chemistry. For example, it is used in the synthesis of substituted pyrazoles, which are known to exhibit a range of biological activities.

General Protocol: Synthesis of 1-Substituted Pyrazoles

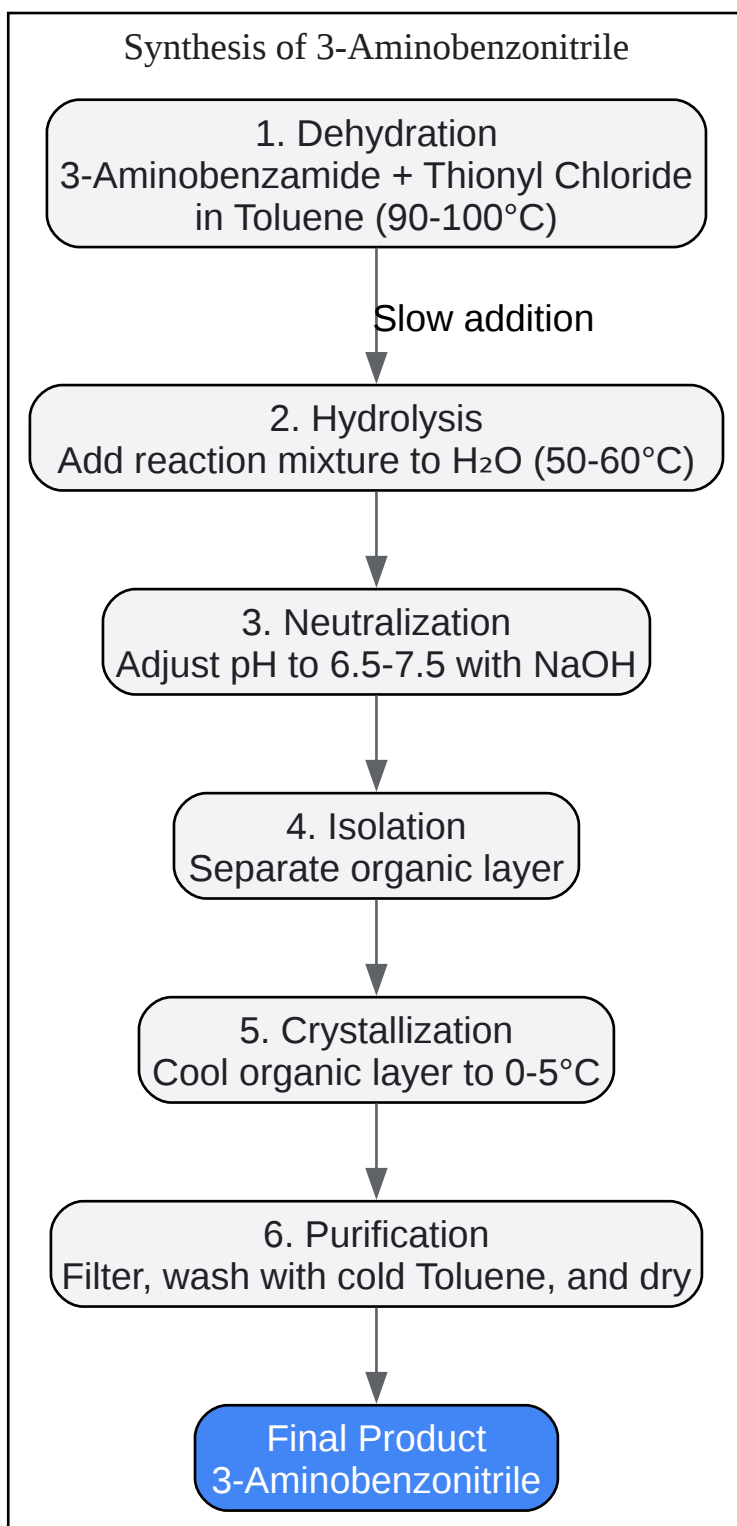
This is a representative, multi-step synthesis where **3-aminobenzonitrile** could be used to introduce the aminobenzonitrile moiety into a more complex scaffold, which is then cyclized to form a pyrazole. The specific reactants and conditions would vary based on the desired final product.

- Condensation/Substitution: React **3-aminobenzonitrile** with a suitable precursor containing functional groups that can react with the amino group. This step often involves forming a new C-N bond.
- Cyclization: The intermediate from the first step is then reacted with a cyclizing agent, such as a hydrazine derivative, to form the pyrazole ring. This reaction typically proceeds via a condensation mechanism followed by intramolecular cyclization.
- Work-up and Purification: The crude product is isolated by filtration or extraction and purified using standard techniques like recrystallization or column chromatography.

Visualizations: Workflows and Pathways

Experimental Workflow: Synthesis of 3-Aminobenzonitrile

The following diagram illustrates the key steps in the synthesis of **3-aminobenzonitrile** from 3-aminobenzamide.

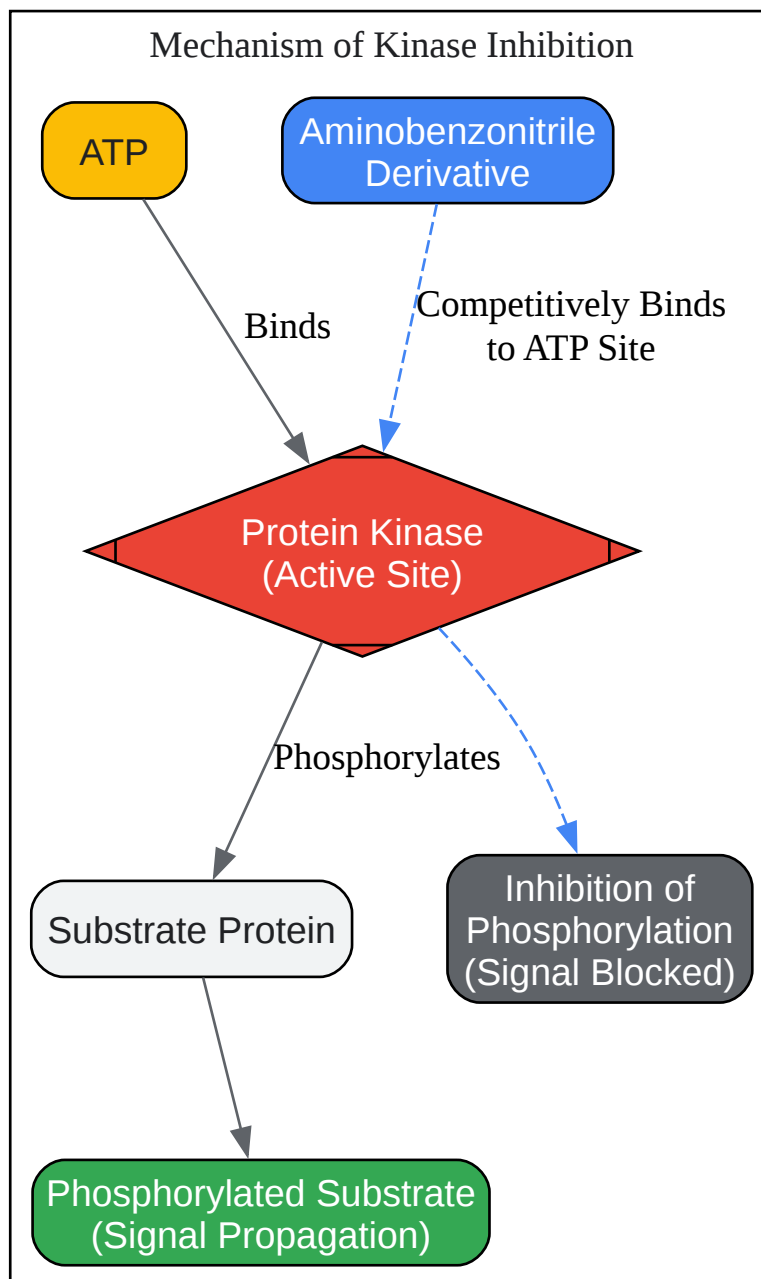


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Workflow for the synthesis of **3-Aminobenzonitrile**.

Biological Activity: Kinase Inhibition Pathway

Derivatives of aminobenzonitriles have been investigated as kinase inhibitors. They often act as competitive inhibitors at the ATP-binding site of protein kinases, which are crucial in many cellular signaling pathways. Dysregulation of these pathways is a hallmark of diseases like cancer.



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Competitive inhibition of a protein kinase by an aminobenzonitrile derivative.

Conclusion

3-Aminobenzonitrile (CAS 2237-30-1) is a commercially available and synthetically important chemical intermediate. Its dual functionality makes it a valuable starting material for the construction of complex organic molecules, particularly nitrogen-containing heterocycles that form the core of many pharmaceutical agents. Proper understanding of its properties, reactivity, and safety precautions is essential for its effective and safe utilization in research and development. This guide provides the foundational technical information required by professionals in the fields of chemistry and drug discovery to leverage the full potential of this versatile compound.

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